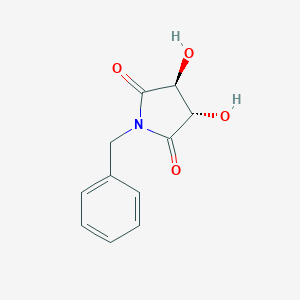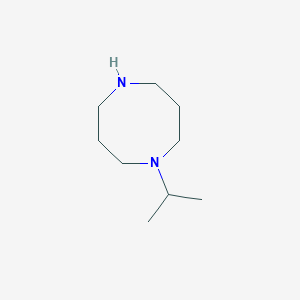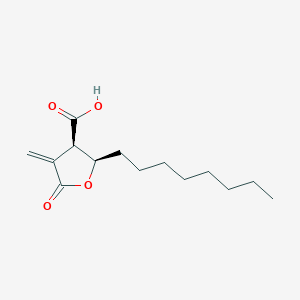
(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Overview
Description
(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, often referred to as BDP-dione, is a novel compound with potential applications in scientific research. BDP-dione has been the subject of a growing body of research in the past few years, and its unique properties make it an attractive candidate for use in a variety of laboratory experiments.
Scientific Research Applications
Conversion to Maleimide for Organic Synthesis : Pyrrolidine-2,5-diones, like the one , can be converted to maleimides. This process involves tosylation and has been investigated using density functional theory (DFT). The knowledge of this conversion is useful in understanding properties and synthesis methods related to pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).
Building Block for Macrocyclic Polyesters : (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine has been used as a building block in synthesizing new enantiopure macrocyclic polyesters. Different synthetic approaches leading to these structures have been explored and verified through NMR spectroscopy, FAB mass spectrometry, and X-ray analysis (Cicchi et al., 1998).
Synthesis via Melting Reaction : A melting reaction method has been developed for synthesizing 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, starting from L-malic acid and benzylamine. This reaction's optimal conditions were found to be 140℃ for 8 hours (Qiu Fei, 2011).
Antimicrobial Activity of Derivatives : New derivatives of 3-benzyl-4-thioxo-5-arylideneimidazolidine-2-ones and 3-benzyl-5-arylideneimidazolidine-2,4-dione have been synthesized from aromatic aldehydes and 3-substituted imidazolidine-2,4-diones or 4-thioxoimidazolidine-2-ones. These compounds exhibit antimicrobial activity, demonstrating the potential biomedical applications of these derivatives (Albuquerque et al., 1999).
Inhibitory Effects on Human Carbonic Anhydrase Isozymes : Some derivatives of 3,4-dihydroxypyrrolidine-2,5-dione have been investigated for their inhibitory effects on human carbonic anhydrase isozymes I and II. These findings suggest potential therapeutic applications for these compounds in conditions where inhibition of these enzymes is beneficial (Arslan et al., 2015).
Anti-Inflammatory Activity as PPARgamma Ligands : Some derivatives of thiazolidine-2,4-diones, including those with 3-benzylidene groups, have shown considerable anti-inflammatory activities and are potential ligands of PPARgamma. This indicates the role of these compounds in developing new anti-inflammatory agents (Barros et al., 2010).
Mechanism of Action
Target of Action
A compound with a similar structure, (3s,4s)-tivantinib, is known to target c-met, a receptor tyrosine kinase, and gsk3α and gsk3β, which play important roles in non-small cell lung cancer .
Mode of Action
If it acts similarly to (3S,4S)-Tivantinib, it might inhibit the activity of its targets, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
If it shares similarities with (3s,4s)-tivantinib, it could potentially affect pathways involving c-met, gsk3α, and gsk3β .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMPGFJNIDMRR-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@H]([C@@H](C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)







![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

